10-Oxo-11,15-phytodienoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H28O3 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
8-[(1S,5S)-2-oxo-5-[(Z)-pent-2-enyl]cyclopent-3-en-1-yl]octanoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-7-10-15-13-14-17(19)16(15)11-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16-/m0/s1 |
InChI Key |
IYEHRWJNUWAXAD-JMTMCXQRSA-N |
Isomeric SMILES |
CC/C=C\C[C@H]1C=CC(=O)[C@H]1CCCCCCCC(=O)O |
Canonical SMILES |
CCC=CCC1C=CC(=O)C1CCCCCCCC(=O)O |
Origin of Product |
United States |
Biosynthesis of 10 Oxo 11,15 Phytodienoic Acid
Precursor Fatty Acids and Initial Oxygenation
The biosynthesis of 10-OPDA is initiated from C18 polyunsaturated fatty acids, namely linolenic acid (18:3) and linoleic acid (18:2). proquest.comnih.gov The first crucial step is the introduction of molecular oxygen into these fatty acid chains, a reaction catalyzed by specific lipoxygenase enzymes.
Role of 9-Lipoxygenase (9-LOX) Enzymes
9-Lipoxygenases (9-LOXs) are a class of non-heme iron-containing dioxygenases that catalyze the hydroperoxidation of polyunsaturated fatty acids. nih.gov In the context of 10-OPDA biosynthesis, 9-LOX enzymes specifically introduce oxygen at the 9th carbon position of the fatty acid substrate. nih.govmdpi.com This regiospecificity is the defining feature that channels the fatty acid into the 9-LOX pathway, leading to 10-OPDA, as opposed to the 13-LOX pathway which leads to the jasmonate precursor, 12-oxo-phytodienoic acid (12-OPDA). nih.govtandfonline.com The expression and activity of 9-LOX genes are often induced in response to various stresses, including pathogen infection and insect herbivory, highlighting their role in plant defense mechanisms. nih.govmdpi.comtandfonline.com For instance, the pepper 9-LOX gene, CaLOX1, is induced upon infection with Xanthomonas campestris, and certain maize 9-LOXs are activated by fungal infections and caterpillar feeding. nih.govmdpi.comtandfonline.com
Formation of 9-Hydroperoxy Fatty Acids (e.g., 9-HPOT, 9-HPOD)
The action of 9-LOX on the precursor fatty acids results in the formation of unstable hydroperoxide derivatives. When linolenic acid is the substrate, the product is (9S)-hydroperoxy-(10E,12Z,15Z)-octadecatrienoic acid (9-HPOT). nih.gov Similarly, the oxygenation of linoleic acid yields (9S)-hydroperoxy-(10E,12Z)-octadecadienoic acid (9-HPOD). nih.gov These 9-hydroperoxy fatty acids are the immediate precursors for the subsequent steps in the 10-OPDA biosynthetic pathway. nih.govresearchgate.netoup.com The accumulation of these specific hydroperoxides serves as a critical branch point, directing the flow of metabolites toward the synthesis of 9-LOX-derived oxylipins. nih.gov
| Precursor Fatty Acid | Enzyme | Product |
| α-Linolenic acid (18:3) | 9-Lipoxygenase (9-LOX) | 9-Hydroperoxyoctadecatrienoic acid (9-HPOT) |
| Linoleic acid (18:2) | 9-Lipoxygenase (9-LOX) | 9-Hydroperoxyoctadecadienoic acid (9-HPOD) |
Allene (B1206475) Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) Activities
Following the initial oxygenation, the 9-hydroperoxy fatty acids are further metabolized by the sequential action of two key enzymes: allene oxide synthase and allene oxide cyclase. These enzymes are responsible for creating the unstable intermediate and then catalyzing the formation of the cyclopentenone ring.
Allene Oxide Intermediate Formation via 9-AOS
The 9-hydroperoxy fatty acids (9-HPOT or 9-HPOD) are converted into a highly unstable allene oxide by an enzyme known as 9-allene oxide synthase (9-AOS). nih.govresearchgate.netoup.com This enzyme belongs to the CYP74 family of cytochrome P450s. nih.gov The 9-AOS catalyzes the dehydration of the hydroperoxide, leading to the formation of an epoxide with an adjacent double bond, which is the characteristic allene oxide structure. oup.comnih.gov This allene oxide intermediate is extremely short-lived and serves as the immediate substrate for the subsequent cyclization step. oup.com
Cyclization Mechanism via Putative 9-AOC Activity
The unstable allene oxide undergoes cyclization to form the five-membered ring of the 10-OPDA molecule. This transformation can occur through two distinct mechanisms. In some plant species, such as potato, the cyclization happens non-enzymatically. nih.govresearchgate.net However, in other species like maize, the process is catalyzed by a specific, novel enzyme with 9-allene oxide cyclase (9-AOC) activity. proquest.comnih.gov This enzymatic cyclization is analogous to the action of 13-AOC in the jasmonic acid pathway, which converts the 13-AOS product into 12-OPDA. researchgate.netoup.comnih.gov The discovery of a dedicated 9-AOC in maize suggests that the biosynthesis of these compounds can be under precise enzymatic control. proquest.comnih.gov
Racemic Mixture Formation and Stereochemistry Implications
The mechanism of cyclization has significant implications for the stereochemistry of the final 10-OPDA product. When the cyclization of the allene oxide occurs spontaneously without enzymatic catalysis, it results in the formation of a racemic mixture. nih.govresearchgate.net A racemic mixture contains equal amounts of both enantiomers (mirror-image isomers) of the molecule. mdpi.comnih.govtandfonline.com In contrast, when the reaction is catalyzed by a 9-AOC enzyme, as observed in maize, the synthesis is stereospecific, yielding predominantly a single enantiomer, (9S,13S)-10-OPEA (the analogue from linoleic acid). nih.gov This enzymatic control over stereochemistry suggests that specific isomers may have distinct biological activities, a common feature in signaling molecules. nih.gov
| Step | Enzyme/Process | Substrate | Product | Stereochemical Outcome |
| Allene Oxide Formation | 9-Allene Oxide Synthase (9-AOS) | 9-HPOT / 9-HPOD | Allene Oxide Intermediate | - |
| Cyclization (e.g., in Potato) | Non-enzymatic | Allene Oxide Intermediate | 10-OPDA / 10-OPEA | Racemic Mixture |
| Cyclization (e.g., in Maize) | 9-Allene Oxide Cyclase (9-AOC) | Allene Oxide Intermediate | (9S,13S)-10-OPEA | Specific Enantiomer |
Downstream Metabolism of 10-Oxo-11,15-Phytodienoic Acid
Following its synthesis, 10-OPDA can undergo further metabolic processing through distinct cellular pathways, leading to the formation of various bioactive compounds. These processes include the generation of a group of molecules known as death acids and catabolism via beta-oxidation within peroxisomes.
Formation of Death Acids (DAs) and Their Derivatives
In maize (Zea mays), 10-OPDA and the related compound 10-oxo-11-phytoenoic acid (10-OPEA) are precursors to a series of C12 and C14 cyclopente(a)nones collectively termed “death acids” (DAs). pnas.orgresearchgate.net These compounds accumulate locally in tissues, particularly in response to fungal infections like southern leaf blight, where their abundance can far exceed that of jasmonates. pnas.orgresearchgate.net The formation of these derivatives is a key aspect of the plant's defense mechanism. pnas.org DAs display significant phytotoxicity and act as phytoalexins, directly inhibiting the growth of fungal pathogens and herbivores. pnas.orgresearchgate.net The collective activities of DAs suggest they have specialized roles in localized defense reactions and programmed cell death processes within the plant. pnas.orgresearchgate.net
Table 1: Examples of Death Acids and Their Precursors
| Compound Name | Abbreviation | Carbon Chain Length | Precursor |
|---|---|---|---|
| This compound | 10-OPDA | C18 | Linolenic Acid |
| 10-oxo-11-phytoenoic acid | 10-OPEA | C18 | Linoleic Acid |
| 14-carbon cyclopente(a)nones | - | C14 | 10-OPDA/10-OPEA |
Beta-Oxidation Pathways in Peroxisomes
The catabolism of oxylipins, including cyclopentenones like 10-OPDA, involves beta-oxidation, a process that occurs within peroxisomes. nih.gov This metabolic pathway is well-characterized for the jasmonic acid precursor, 12-OPDA, which is transported into peroxisomes to be shortened. nih.govnih.gov The process involves sequential enzymatic cycles that remove two-carbon units from the carboxylic acid side chain of the fatty acid derivative. wikipedia.orgnih.gov
For 10-OPDA, this peroxisomal beta-oxidation is the mechanism that leads to the formation of the shorter-chain death acids. researchgate.net Through successive rounds of beta-oxidation, the C18 backbone of 10-OPDA is catabolized to produce the corresponding C14 and C12 death acid derivatives. researchgate.netresearchgate.net This chain-shortening process is a critical step in generating the final bioactive defense compounds. researchgate.net Peroxisomal beta-oxidation is distinct from the similar process in mitochondria; it is not directly coupled to ATP synthesis and is responsible for processing specific substrates like very long-chain fatty acids and various oxylipins. wikipedia.orgnih.gov
Comparative Biosynthesis with 12-Oxo-Phytodienoic Acid Pathways
The biosynthesis of 10-OPDA represents a significant branch of the oxylipin pathway that is distinct from the canonical pathway leading to jasmonic acid via 12-OPDA. The divergence occurs at the very first step, involving different enzymes with specific substrate preferences.
Divergence from the 13-Lipoxygenase (13-LOX) Pathway
The fundamental difference between the biosynthetic pathways of 10-OPDA and 12-OPDA lies in the initial oxygenation of the fatty acid substrate. pnas.orgnih.gov The well-known jasmonate pathway, which produces 12-OPDA, is initiated by the action of a 13-lipoxygenase (13-LOX) enzyme. pnas.orgoup.commdpi.com This enzyme specifically introduces molecular oxygen at the 13th carbon position of linolenic acid. oup.com
In contrast, the biosynthesis of 10-OPDA begins with the action of a 9-lipoxygenase (9-LOX). pnas.orgnih.gov This enzyme directs the oxygenation to the 9th carbon position of the same linolenic acid substrate. pnas.orgmdpi.com This initial divergence channels the metabolic flow into two separate branches of the oxylipin pathway, leading to the formation of structurally distinct cyclopentenone isomers with different physiological roles. pnas.orgnih.gov While the 13-LOX pathway and its end-product jasmonic acid are broadly involved in development and systemic defense signaling, the 9-LOX pathway products like 10-OPDA and the resulting death acids appear to function more in specialized local defense and cell death responses. pnas.orgresearchgate.net
Distinct Enzymatic Machinery and Substrate Specificity
Following the initial divergence, each pathway utilizes its own specific enzymatic machinery. pnas.orgresearchgate.netnih.gov
10-OPDA Pathway (9-LOX Branch) : After the initial oxygenation by 9-LOX, the resulting 9-hydroperoxide is converted by a specific 9-allene oxide synthase (9-AOS). researchgate.netnih.gov This creates an unstable allene oxide which then undergoes cyclization to form 10-OPDA. researchgate.netnih.govresearchgate.net This cyclization can occur spontaneously or may be facilitated by a putative 9-allene oxide cyclase (9-AOC). nih.govnih.gov
12-OPDA Pathway (13-LOX Branch) : In the canonical jasmonate pathway, the 13-hydroperoxide generated by 13-LOX is acted upon by a 13-allene oxide synthase (13-AOS). oup.comnih.gov The subsequent cyclization of the resulting allene oxide is stereospecifically catalyzed by a well-characterized allene oxide cyclase (AOC) to produce cis-(+)-12-OPDA, the precursor to jasmonic acid. nih.govoup.comnih.gov
The substrate specificity is determined by the initial LOX enzyme. While both 9-LOX and 13-LOX can utilize C18 fatty acids like linoleic and linolenic acid, their defining characteristic is the positional specificity of the oxygenation they catalyze. pnas.orgmdpi.com This ensures the production of either 9-hydroperoxides, leading to 10-OPDA, or 13-hydroperoxides, leading to 12-OPDA. pnas.orgmdpi.com
Table 2: Comparison of 10-OPDA and 12-OPDA Biosynthetic Pathways
| Feature | 10-OPDA Pathway | 12-OPDA Pathway |
|---|---|---|
| Initiating Enzyme | 9-Lipoxygenase (9-LOX) | 13-Lipoxygenase (13-LOX) |
| Oxygenation Position | Carbon-9 of linolenic acid | Carbon-13 of linolenic acid |
| Key Intermediate | 9-hydroperoxy-octadecatrienoic acid | 13-hydroperoxy-octadecatrienoic acid |
| Subsequent Enzymes | 9-Allene Oxide Synthase (9-AOS) | 13-Allene Oxide Synthase (13-AOS), Allene Oxide Cyclase (AOC) |
| Primary Product | This compound (10-OPDA) | 12-oxo-phytodienoic acid (12-OPDA) |
| Associated Downstream Products | Death Acids | Jasmonic Acid (JA) and its derivatives |
Physiological and Ecological Roles of 10 Oxo 11,15 Phytodienoic Acid
Roles in Plant Stress Responses
10-Oxo-11,15-phytodienoic acid (10-OPDA) is a member of the oxylipin family of signaling molecules, which are synthesized from the oxidation of polyunsaturated fatty acids. mdpi.com It is a positional isomer of the more extensively studied 12-oxo-phytodienoic acid (12-OPDA) and is derived from the 9-lipoxygenase (9-LOX) pathway. pnas.orgmdpi.com While structurally similar to other jasmonates, 10-OPDA and its related compounds exhibit distinct and specialized functions, particularly in localized defense reactions. pnas.orgpnas.org
Induction by Biotic Stressors: Fungi and Insects
The accumulation of 10-OPDA and its related compound, 10-oxo-11-phytoenoic acid (10-OPEA), is significantly induced in plants at the site of attack by various biotic stressors. nih.govnih.gov Research in maize (Zea mays) has demonstrated that infection by the fungal pathogen Cochliobolus heterostrophus, the causal agent of southern leaf blight, results in the localized accumulation of 10-OPDA and 10-OPEA in the dying necrotic tissue. mdpi.compnas.orgpnas.orgmdpi.com The levels of these compounds, collectively termed "death acids," can far exceed those of other jasmonates in the infected tissues. pnas.orgpnas.org
This induction is not limited to fungal pathogens. Herbivory by insects also triggers the production of these 9-LOX-derived cyclopentenones. nih.govnih.gov For instance, feeding by the corn earworm (Helicoverpa zea) leads to an increase in 10-OPDA and 10-OPEA levels in wounded maize tissues, highlighting their role as key components of the plant's response to herbivore attack. mdpi.com
Mediation of Plant Defense Mechanisms
Beyond its induction, 10-OPDA functions as a signaling molecule that helps mediate a plant's defense mechanisms. Like its 13-LOX-derived counterpart 12-OPDA, 10-OPDA and the more-studied 10-OPEA can promote the transcription of a suite of defense-related genes. pnas.orgnih.gov These include genes that encode for glutathione (B108866) S-transferases and cytochrome P450s, which are involved in detoxification processes, as well as pathogenesis-related proteins that have direct antimicrobial functions. pnas.orgpnas.org
However, the signaling activity of 9-LOX cyclopentenones shows specificity. Comparative analyses have revealed that while there is some overlap with the genes induced by 12-OPDA, 10-OPEA also regulates a unique set of transcripts, indicating a divergence in their signaling functions. nih.govmdpi.com Notably, 10-OPEA only weakly induces the accumulation of protease inhibitor transcripts, a hallmark of the systemic defense response often associated with jasmonic acid. pnas.orgpnas.org This suggests that the functions of 10-OPDA and its associated "death acids" are consistent with specialized roles in local defense rather than systemic immunity. pnas.orgpnas.org
| Defense Mechanism Mediated by 10-OPDA/10-OPEA | Details | References |
| Gene Expression | Promotes transcription of defense genes (e.g., glutathione S-transferases, cytochrome P450s, pathogenesis-related proteins). | pnas.orgpnas.orgnih.gov |
| Signaling Specificity | Regulates a partially distinct set of genes compared to 12-OPDA, with weak induction of protease inhibitors. | pnas.orgnih.gov |
| Defense Scope | Primarily associated with specialized local defense reactions at the site of stress. | pnas.orgpnas.org |
Regulation of Programmed Cell Death (PCD)
Programmed cell death is a crucial, genetically controlled process that plants use to eliminate infected cells and prevent the spread of pathogens. 10-OPDA and its related compounds have been identified as potent signals in the regulation of this process. mdpi.commdpi.com
Activation of Cysteine Protease Activity
A key event in the execution of PCD is the activation of specific proteases. Research has shown that the application of 10-OPEA, a close analog of 10-OPDA, promotes the activation of cysteine protease activity. pnas.orgpnas.orgnih.govnih.gov Cysteine proteases are enzymes that degrade a wide range of proteins, leading to the orderly dismantling of the cell. This activation is a critical step in the cell death pathway, and its induction by these cyclopentenones underscores their role as significant regulators of PCD. pnas.orgpnas.org Furthermore, the overexpression of a cysteine protease inhibitor, maize cystatin-9, was shown to inhibit the cell death induced by 10-OPEA. pnas.orgpnas.org
Cell Death Signal Transduction and Apoptotic-like Processes
Termed "death acids" for their potent cytotoxic activity, 10-OPDA and 10-OPEA function as powerful cell death signals. pnas.orgnih.govmdpi.com Their application to plant tissues can induce significant phytotoxicity, leading to the formation of lesions. pnas.orgpnas.orgmdpi.com This process is accompanied by common symptoms of apoptotic-like PCD in plants, including ion leakage from the dying cells and the fragmentation of nuclear DNA. pnas.orgnih.govnih.gov The ability of these molecules to trigger a cascade of events culminating in controlled cell suicide makes them key players in the plant's strategy to contain biotic threats through a localized self-destruction of tissue. pnas.orgnih.gov
Antimicrobial and Insecticidal Activities
In addition to their roles as signaling molecules, 10-OPDA and its related compounds possess direct antimicrobial and insecticidal properties, functioning as phytoalexins. pnas.orgpnas.org These compounds act as strong inhibitors of microbial and herbivore growth. nih.govnih.gov
Studies have demonstrated that 10-OPEA, which accumulates alongside 10-OPDA during fungal infection, can suppress the growth of pathogenic fungi such as Aspergillus flavus and Fusarium verticillioides at physiologically relevant concentrations. pnas.orgmdpi.com In terms of insecticidal activity, research has shown that low concentrations of 10-OPEA added to artificial diets significantly reduce the growth of the herbivore Helicoverpa zea. mdpi.com Similarly, 10-OPDA is recognized for its insecticidal properties. mdpi.com This dual function as both a defense signal and a direct chemical weapon highlights its efficiency in plant defense. nih.gov
| Target Organism | Type | Observed Effect | References |
| Aspergillus flavus | Fungus | Growth suppression | pnas.orgmdpi.com |
| Fusarium verticillioides | Fungus | Growth suppression | pnas.orgmdpi.com |
| Helicoverpa zea (Corn earworm) | Insect | Larval growth reduction | pnas.orgmdpi.com |
| General Herbivores | Insect | Growth inhibition | nih.govnih.gov |
| General Microbes | Microbe | Growth inhibition | nih.govnih.gov |
Direct Inhibition of Microbial Growth
This compound (10-OPDA), a member of the cyclopentenone family of oxylipins, demonstrates notable antimicrobial properties. nih.govnih.gov Research has shown that these compounds, derived from the 9-lipoxygenase (9-LOX) pathway, play a direct role in plant defense by inhibiting the growth of various microbial pathogens. nih.govmdpi.com
In maize, for instance, 10-OPDA and the related compound 10-oxo-11-phytoenoic acid (10-OPEA) accumulate locally in response to fungal infections, such as southern corn leaf blight caused by Cochliobolus heterostrophus. mdpi.compnas.org While their direct antimicrobial effect against C. heterostrophus may be limited, they have been shown to reduce the growth of other fungi like Fusarium verticillioides and Aspergillus flavus at concentrations as low as 170 μM. mdpi.com This suggests that 10-OPDA contributes to a broad-spectrum defense response against a range of potential fungal threats. The accumulation of these "death acids" in infected tissues points to their role as phytoalexins, which are antimicrobial compounds produced by plants at the site of infection. pnas.org
The antimicrobial activity of cyclopentenones like 10-OPDA is a key component of the plant's innate immune system, providing a direct chemical barrier against invading pathogens. nih.govnih.gov
Antifeedant and Growth Inhibitory Effects on Herbivores
The defensive role of 10-OPDA extends to deterring herbivores. nih.govnih.gov This class of 9-LOX-derived cyclopentenones has been shown to possess significant antifeedant and growth inhibitory properties against various insect herbivores. nih.govmdpi.com
In maize, the accumulation of 10-OPEA, a compound closely related to 10-OPDA, is triggered by insect attack. nih.gov When incorporated into artificial diets, 10-OPEA has been demonstrated to significantly reduce the growth of the corn earworm (Helicoverpa zea). mdpi.com This inhibitory effect highlights the direct toxicity or deterrence of these compounds to feeding insects. pnas.org The accumulation of these cyclopentenones, collectively termed "death acids," at the site of insect damage suggests a localized defense strategy to minimize tissue loss. nih.govpnas.org
Developmental Regulation
Involvement in Senescence Processes
Oxylipins, including jasmonates and their precursors, are recognized as key regulators of plant developmental processes such as senescence. nih.govfrontiersin.org While much of the focus has been on jasmonic acid (JA) and 12-oxo-phytodienoic acid (12-OPDA), there is evidence suggesting that 9-LOX derived cyclopentenones, such as 10-OPDA, are also involved in senescence and programmed cell death (PCD). nih.govnih.govoup.com
The accumulation of compounds like 10-OPEA, a structural analog of 10-OPDA, has been observed in senescing tissues. oup.com In maize, a strong positive correlation has been found between the accumulation of 10-OPEA and the progression of cell death, as measured by ion leakage, during seedling development. nih.gov This suggests a role for these "death acids" in developmentally regulated senescence processes. nih.govoup.com The potent cell death-inducing activity of 10-OPEA, which involves the activation of cysteine proteases leading to ion leakage and DNA fragmentation, further supports its function in mediating PCD. nih.govnih.govtandfonline.com
Organ-Specific Accumulation Patterns
The accumulation of 10-OPDA and related 9-LOX-derived cyclopentenones exhibits distinct patterns across different plant organs and developmental stages, as well as in response to specific stresses. nih.govmdpi.com
In maize, for example, 10-OPEA is the predominant cyclopentenone species found in wounded silk and root tissues, followed by 10-OPDA. mdpi.com During seedling development, 10-OPEA levels in the scutellum are significantly higher than those of 10-OPDA and 12-OPDA, indicating a developmentally regulated and organ-specific accumulation. nih.gov
Furthermore, the response to different types of stress can lead to varied accumulation patterns. While fungal infection in maize leaves leads to a localized buildup of 10-OPEA and 10-OPDA pnas.org, herbivory by the fall armyworm on mature leaves results in a much stronger induction of 12-OPDA compared to the 9-LOX-derived cyclopentenones. nih.gov This suggests that the induction of 10-OPDA in leaves in response to insect feeding might be specific to certain developmental stages of the leaf tissue. nih.gov
Interactive Data Table: Cyclopentenone Accumulation in Maize
The following table summarizes the relative accumulation of different cyclopentenones in maize under various conditions.
| Condition | 10-OPEA | 10-OPDA | 12-OPDA | Reference |
| Fungal Infection (Leaf) | High | Moderate | Low | pnas.org |
| Insect Herbivory (Mature Leaf) | Low | Low | Very High | nih.gov |
| Seedling Scutellum (10 days) | Very High | Low | Very Low | nih.gov |
| Wounded Silk & Root | High | Moderate | Not specified | mdpi.com |
Functional Specificity Compared to Jasmonates
Divergent Roles from 12-Oxo-Phytodienoic Acid (12-OPDA) and Jasmonic Acid (JA)
While 10-OPDA is structurally similar to the well-characterized jasmonate precursor 12-oxo-phytodienoic acid (12-OPDA), research indicates that these molecules have distinct and sometimes divergent roles in plant signaling and defense. nih.govmdpi.com Both are cyclopentenones derived from fatty acid oxidation, but they originate from different lipoxygenase pathways—10-OPDA from the 9-LOX pathway and 12-OPDA from the 13-LOX pathway. mdpi.compnas.org
Transcriptional analyses have revealed that 10-OPEA (a close analog of 10-OPDA), 12-OPDA, and jasmonic acid (JA) regulate unique sets of genes, suggesting they activate distinct signaling pathways. mdpi.com For instance, a comparative analysis of gene expression in response to 10-OPEA and 12-OPDA showed only a 60% overlap in the more than 5000 differentially expressed genes. nih.gov This divergence is linked to specific cellular processes; for example, 10-OPEA is a weaker inducer of transcripts for protease inhibitors compared to 12-OPDA. nih.gov
Functionally, 12-OPDA signaling is often associated with cell protection and the inhibition of cell death. nih.gov In contrast, 10-OPEA and by extension 10-OPDA, are termed "death acids" due to their potent ability to induce programmed cell death and necrosis. nih.govmdpi.compnas.org This fundamental difference in their effect on cell fate highlights their specialized roles. While both contribute to defense, 12-OPDA may be more involved in activating defense responses in living tissues, whereas 10-OPDA could play a more direct role in killing infected or damaged cells to limit the spread of pathogens or the impact of herbivory. nih.govpnas.org
Molecular Mechanisms and Signal Transduction Pathways of 10 Oxo 11,15 Phytodienoic Acid
Transcriptional Regulation by 10-Oxo-11,15-Phytodienoic Acid
10-OPDA modulates plant defense and development largely through the regulation of gene expression. Its signaling pathways can operate independently of the canonical jasmonic acid pathway, leading to the activation of unique sets of genes.
Research comparing the transcriptional responses to different oxylipins has revealed that 10-OPDA and its related compound 10-oxo-11-phytoenoic acid (10-OPEA) regulate a specific subset of genes that only partially overlaps with those regulated by the jasmonate precursor 12-OPDA. nih.govnih.gov While there is a significant overlap in the genes co-expressed in response to these related oxylipins, approximately 40% of the differentially expressed genes are unique to the 9-LOX-derived cyclopentenones. nih.gov
Microarray analyses have been instrumental in identifying these OPDA-specific response genes (ORGs). nih.govnih.gov These genes are not significantly induced by jasmonic acid (JA) or methyl jasmonate (MeJA), highlighting a distinct signaling cascade. nih.gov The functions of these unique genes are diverse, primarily encoding signaling components, transcription factors, and proteins related to stress responses. nih.gov This specificity in gene regulation allows the plant to fine-tune its responses to different environmental challenges. frontiersin.orgnih.govauburn.edufrontiersin.org
Table 1: Examples of Gene Categories Specifically Regulated by OPDA
| Gene Category | Function in Plant Signaling and Defense |
| Signaling Components | Includes kinases, phosphatases, and calcium-binding proteins involved in signal transduction cascades. |
| Transcription Factors | Regulate the expression of downstream genes, acting as master switches in cellular responses. |
| Stress Response Genes | Encode proteins like heat shock proteins and detoxification enzymes that protect the cell from damage. nih.gov |
| Detoxification Enzymes | Includes glutathione (B108866) S-transferases (GSTs) and cytochrome P450s that metabolize toxic compounds. nih.gov |
| Secondary Metabolism | Genes involved in the synthesis of defense compounds like phytoalexins and alkaloids. nih.gov |
| Protease Inhibitors | Interfere with the digestion of plant tissues by herbivores, acting as a direct defense mechanism. nih.gov |
This table provides a generalized overview of gene categories found to be specifically regulated by OPDA in various studies.
The accumulation of 10-OPDA is strongly elicited by biotic stresses such as fungal infections and insect attacks. nih.govnih.gov In response to these stimuli, 10-OPDA triggers a significant reprogramming of the plant's transcriptome to mount an effective defense. The differential gene expression patterns observed are linked to pathways involved in detoxification, secondary metabolism, and the regulation of protease inhibitors. nih.gov
For instance, in maize, attack by the fall armyworm (Spodoptera frugiperda) leads to the induction of genes regulated by 10-OPEA, a close analog of 10-OPDA. nih.gov This response includes the upregulation of genes involved in producing defense compounds that inhibit herbivore growth. nih.gov Similarly, fungal pathogen challenge also results in the accumulation of 9-LOX derived cyclopentenones and the activation of specific defense-related gene sets. nih.gov This demonstrates that 10-OPDA is a key signaling molecule that translates the perception of biotic threats into a coordinated transcriptional defense response.
Interaction with Cellular Signaling Components
Beyond transcriptional regulation, 10-OPDA interacts with various cellular components to initiate rapid physiological responses. These interactions are crucial for the immediate defense against invading pathogens and herbivores.
A key physiological response initiated by certain oxylipins is the induction of programmed cell death (PCD), which can be measured by monitoring ion leakage from cells. nih.gov Increased electrolyte leakage is an indicator of compromised cell membrane integrity, a hallmark of cell death. nih.gov The 9-LOX-derived cyclopentenone 10-OPEA, which shares structural similarities with 10-OPDA, has been identified as a potent cell death signal. nih.govnih.gov
Treatment with 10-OPEA leads to significant ion leakage, indicating its role in disrupting membrane function. nih.govnih.gov This process is often associated with the hypersensitive response, a form of localized PCD that helps to restrict the spread of pathogens. youtube.com The ability of 10-OPDA and related compounds to induce ion leakage underscores their function in rapid, localized defense mechanisms that involve the sacrifice of infected cells to protect the whole plant.
The signaling pathway of 10-OPDA and its analogs involves the activation of specific enzymatic cascades, including those mediated by proteases. In maize, 10-OPEA has been shown to activate cysteine protease activity. nih.govnih.gov Cysteine proteases are a class of enzymes that play critical roles in various cellular processes, including PCD. youtube.com
The activation of these proteolytic cascades contributes to the controlled dismantling of cellular components during PCD, leading to apoptotic-like DNA fragmentation. nih.govnih.gov This activation is a crucial downstream event in the 10-OPDA signaling pathway, linking the initial perception of the signal to the execution of a specific defense response. This is distinct from the canonical jasmonate pathway, where the SCF(COI1)-26S proteasome system degrades JAZ repressor proteins to activate gene expression. nih.govnih.gov
Putative Receptors and Perception Mechanisms
The perception of oxylipin signals is a critical first step in initiating a downstream response. While the receptor for the jasmonate conjugate JA-Ile, the F-box protein CORONATINE INSENSITIVE 1 (COI1), is well-characterized, the perception mechanisms for other oxylipins, including 10-OPDA, are still being elucidated. frontiersin.orgnih.govnih.gov
Current evidence suggests that 10-OPDA signaling can be both dependent and independent of COI1, implying multiple perception mechanisms. oup.com For its COI1-independent actions, the electrophilic nature of the α,β-unsaturated carbonyl group in the cyclopentenone ring of OPDA is thought to be crucial for its bioactivity. nih.gov This reactive group can interact with cellular nucleophiles, such as cysteine residues in proteins, thereby altering their function and initiating a signaling cascade.
In the case of the more studied 12-OPDA, the plastidic protein Cyclophilin 20-3 (CYP20-3) has been identified as a specific binding protein, acting as a receptor to mediate changes in cellular redox homeostasis. auburn.edufrontiersin.orgnih.govnih.govauburn.eduresearchgate.net It is plausible that a similar receptor or binding protein with affinity for the specific stereochemistry of 10-OPDA exists, which would explain the unique gene expression profiles it elicits. The identification of such a receptor is a key area of ongoing research to fully understand the molecular basis of 10-OPDA's biological functions.
Absence of Characterized Receptors and Implications for Signaling
The signaling mechanisms of many oxylipins, a class of lipid-derived signaling molecules in plants, are initiated through binding to specific protein receptors. However, for this compound (10-OPDA), a specific high-affinity receptor has not yet been characterized. This absence of a known receptor has significant implications for how 10-OPDA is perceived by the cell and how it elicits downstream responses.
The lack of an identified receptor suggests that 10-OPDA may not function through a classical ligand-receptor binding mechanism to the same extent as other phytohormones. This has led researchers to explore alternative, receptor-independent signaling paradigms to explain its biological activities. The focus has consequently shifted towards the inherent chemical properties of the 10-OPDA molecule itself, particularly its electrophilic nature.
The implications of this receptor-independent signaling are profound. It suggests a broader and perhaps less specific mode of action compared to receptor-mediated pathways. While receptor binding often leads to highly specific and amplified signaling cascades, direct covalent modification can affect a wider range of cellular processes simultaneously. This could explain the potent and pleiotropic effects of 10-OPDA, including its role as a "death acid" in promoting programmed cell death nih.gov. The signaling output would be directly proportional to the concentration of 10-OPDA and the availability of susceptible cellular targets, rather than being limited by the number of specific receptors.
Receptor-Independent Signaling Models
In the absence of a defined receptor, the biological activity of 10-OPDA is largely attributed to its chemical reactivity. 10-OPDA belongs to a class of compounds known as cyclopentenones, which are characterized by an α,β-unsaturated carbonyl group within a five-membered ring. This structural feature makes the molecule an electrophile, capable of reacting with nucleophilic cellular components, most notably the thiol groups of cysteine residues in proteins.
The primary model for receptor-independent signaling of 10-OPDA, therefore, revolves around its ability to form covalent adducts with cellular proteins. This process, known as Michael addition, can alter the structure and function of the target proteins, thereby initiating a signaling cascade. This covalent modification can lead to a variety of downstream effects, including the activation or inhibition of enzymes, alterations in protein-protein interactions, and changes in the subcellular localization of proteins.
Key aspects of the receptor-independent signaling model for 10-OPDA include:
Electrophilic Reactivity: The α,β-unsaturated carbonyl group in the cyclopentenone ring of 10-OPDA is the key to its bioactivity. This functional group acts as a Michael acceptor, readily reacting with cellular nucleophiles.
Covalent Protein Modification: The primary targets of 10-OPDA are thought to be proteins containing reactive cysteine residues. The covalent adduction of 10-OPDA to these proteins can lead to a gain or loss of function, thereby transducing the signal.
Modulation of Redox Homeostasis: Covalent modification of key regulatory proteins in cellular redox pathways, such as glutathione and thioredoxins, can lead to shifts in the cellular redox balance. This can, in turn, affect a wide range of cellular processes that are sensitive to redox state.
Induction of Gene Expression: The signaling cascade initiated by 10-OPDA can ultimately lead to changes in gene expression. This can occur through the modification of transcription factors or other regulatory proteins that control gene expression. For its structural isomer, 12-oxo-phytodienoic acid (12-OPDA), it has been shown that it can trigger the expression of a distinct set of genes independent of the canonical jasmonate signaling pathway nih.govoup.com. While specific targets for 10-OPDA are not as well-characterized, a similar mechanism is plausible.
Research on cyclopentenones derived from the 9-lipoxygenase (9-LOX) pathway, such as 10-OPDA, suggests their involvement in responses to stress and programmed cell death nih.govmdpi.com. The accumulation of these reactive molecules under stress conditions can lead to widespread cellular damage if not properly controlled, which aligns with their proposed role as "death acids" nih.gov.
The table below summarizes the key features of the proposed receptor-independent signaling model for 10-OPDA.
| Feature | Description | Implication for Signaling |
| Initiating Event | Covalent modification of cellular nucleophiles | Direct chemical interaction rather than receptor binding |
| Key Molecular Feature | Electrophilic α,β-unsaturated carbonyl group | High reactivity towards thiol groups in proteins |
| Primary Cellular Targets | Proteins with reactive cysteine residues | Alteration of protein function and activity |
| Downstream Consequences | Modulation of cellular redox state, changes in enzyme activity, altered gene expression | Broad and pleiotropic biological effects |
| Biological Roles | Stress responses, programmed cell death | Potent signaling molecule under cellular stress |
It is important to note that while the receptor-independent model provides a strong framework for understanding the action of 10-OPDA, the specific protein targets and the full extent of the downstream signaling pathways remain an active area of research. The structural similarity to the more extensively studied 12-OPDA suggests that there may be overlapping mechanisms, but the unique origin of 10-OPDA from the 9-LOX pathway also points to the possibility of distinct biological roles and signaling specificities nih.gov.
Crosstalk and Interplay with Other Plant Hormonal Pathways
Relationship with the Jasmonate Pathway
OPDA is an intermediate in the biosynthesis of jasmonic acid, and its position in this pathway creates a critical branching point for signaling. oup.com While OPDA can be converted to JA, it also triggers autonomous signaling cascades, leading to both shared and distinct cellular responses compared to the canonical JA pathway. frontiersin.org
The best-characterized jasmonate signaling pathway is initiated by the bioactive conjugate, jasmonic acid-isoleucine (JA-Ile). frontiersin.org This molecule acts as a ligand, binding to its receptor, the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of an SCF E3 ubiquitin ligase complex. nih.gov This binding event targets JASMONATE ZIM-DOMAIN (JAZ) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. frontiersin.org The degradation of JAZ proteins releases transcription factors, such as MYC2, allowing them to activate the expression of JA-responsive genes. researchgate.net
In contrast, OPDA signaling has branches that are both dependent on and independent of COI1. nih.gov A significant portion of OPDA-induced gene expression does not require COI1, indicating a distinct perception and signaling mechanism. nih.gov However, the induction of certain OPDA-responsive genes does rely on COI1, suggesting a more complex interaction than a simple linear pathway. nih.govauburn.edu For instance, even in ancestral plants like the bryophyte Marchantia polymorpha, which produces OPDAs but not JA, a functional COI1 is used to mediate OPDA-dependent defense and growth processes. nih.gov
OPDA is also capable of regulating gene expression through the modulation of cellular redox status, a mechanism distinct from the JA-Ile pathway. It interacts with cyclophilin 20-3 (CYP20-3), linking the OPDA signal to light-dependent redox signaling and enhancing the plant's antioxidant capacity. auburn.edu While JA-Ile signaling is primarily mediated by the COI1-JAZ co-receptor system, OPDA can activate transcription factors and defense responses through pathways that may involve other, yet-to-be-fully-identified receptors and signaling components. nih.gov
Interactive Data Table: Comparison of Jasmonate Signaling Pathways
| Feature | JA-Ile Signaling | OPDA Signaling |
|---|---|---|
| Primary Signal | Jasmonic acid-isoleucine (JA-Ile) frontiersin.org | 12-oxo-phytodienoic acid (OPDA) nih.gov |
| Primary Receptor | SCFCOI1 complex nih.gov | Partially COI1-dependent; also involves COI1-independent mechanisms nih.govnih.gov |
| Repressor Proteins | JASMONATE ZIM-DOMAIN (JAZ) proteins frontiersin.org | JAZ proteins (in COI1-dependent branch) nih.gov |
| Key Transcription Factors | MYC2 and other bHLH TFs nih.gov | Induces a distinct set of TFs and stress-related genes nih.gov |
| Mode of Action | Derepression via 26S proteasome-mediated degradation of JAZ repressors frontiersin.org | Involves both JAZ degradation and redox-based mechanisms via proteins like CYP20-3 auburn.edu |
The biosynthesis of jasmonates, including OPDA and JA, is known as the octadecanoid pathway. nih.gov This pathway begins in the chloroplast with the release of α-linolenic acid from membrane lipids. oup.com A series of enzymatic reactions follows, marking a key metabolic branch point where OPDA is formed.
Chloroplast-Localized Synthesis : The pathway is initiated by 13-lipoxygenase (13-LOX), which oxygenates α-linolenic acid to form 13(S)-hydroperoxy-octadecatrienoic acid (13(S)-HPOT). oup.com This intermediate is then converted by Allene (B1206475) Oxide Synthase (AOS) into an unstable allene oxide. oup.comoup.com Allene Oxide Cyclase (AOC) subsequently catalyzes the cyclization of this epoxide to produce the first cyclic compound in the pathway, 12-oxo-phytodienoic acid (OPDA). oup.comoup.com
Peroxisome-Localized Conversion : For JA synthesis to proceed, OPDA is transported from the chloroplast to the peroxisome. nih.gov Inside the peroxisome, the enzyme OPDA reductase 3 (OPR3) reduces the cyclopentenone ring of OPDA. nih.gov Following this reduction, the carboxylic acid side chain is shortened through three cycles of β-oxidation, ultimately yielding (+)-7-iso-jasmonic acid. oup.comnih.gov
This spatial separation of enzymatic steps allows for the integration of different signals and metabolic states. The accumulation of OPDA in the chloroplast allows it to exert its signaling functions locally, while its transport to the peroxisome commits it to the JA branch of the pathway. nih.gov The activity of OPR3 is a critical control point; mutants lacking this enzyme, such as the opr3 mutant in Arabidopsis, accumulate OPDA but cannot synthesize JA, which has been instrumental in separating the specific biological functions of OPDA from those of JA. nih.govnih.gov
Interactive Data Table: Key Enzymes in the Jasmonate Biosynthetic Pathway
| Enzyme | Abbreviation | Cellular Location | Substrate | Product |
|---|---|---|---|---|
| 13-Lipoxygenase | 13-LOX | Chloroplast | α-linolenic acid oup.com | 13(S)-HPOT oup.com |
| Allene Oxide Synthase | AOS | Chloroplast | 13(S)-HPOT oup.com | Unstable allene oxide oup.com |
| Allene Oxide Cyclase | AOC | Chloroplast | Unstable allene oxide oup.com | 12-oxo-phytodienoic acid (OPDA) oup.com |
| OPDA Reductase 3 | OPR3 | Peroxisome | 12-oxo-phytodienoic acid (OPDA) nih.gov | 3-oxo-2(2′(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) oup.com |
Interaction with Other Phytohormone Signaling
The signaling network of OPDA extends beyond the jasmonate family, showing significant crosstalk with other major phytohormones. This interplay allows for a highly regulated and context-specific response to complex environmental cues.
The relationship between the jasmonate and salicylic (B10762653) acid (SA) pathways is a cornerstone of the plant immune system and is often mutually antagonistic. researchgate.net Generally, SA signaling is critical for defense against biotrophic and hemibiotrophic pathogens, while the JA pathway is essential for defense against necrotrophic pathogens and insect herbivores. researchgate.net
OPDA and the broader JA pathway can suppress the accumulation of SA, thereby prioritizing one defense strategy over another. nih.gov This antagonism is crucial for mounting an effective immune response tailored to the specific attacker. For example, in maize, increased activity of the jasmonate pathway can lead to decreased SA levels and enhanced susceptibility to hemibiotrophic pathogens like Colletotrichum graminicola. nih.gov The accumulation of OPDA and SA in the white, non-photosynthetic parts of variegated bamboo leaves suggests a role for both hormones in activating antioxidant systems to prevent early senescence. ashs.org This indicates that under certain physiological stresses, the interaction may be cooperative rather than purely antagonistic.
OPDA signaling is also interconnected with the pathways of ethylene (B1197577) (ET) and abscisic acid (ABA), two hormones central to stress responses and development. nih.gov
The interaction with ABA is particularly evident in the regulation of seed germination and root growth. frontiersin.org OPDA can inhibit seed germination, an effect mediated through its ability to activate ABA biosynthesis. frontiersin.org It achieves this by upregulating genes involved in ABA synthesis, leading to increased ABA levels that reinforce dormancy. frontiersin.org Similarly, OPDA-induced inhibition of root growth is also linked to its influence on ABA signaling. nih.gov
Crosstalk with ethylene is multifaceted, influencing both defense and developmental processes. In dark-induced senescence, ethylene signaling acts as a major pathway, but it is also regulated by other signals, including those potentially influenced by the jasmonate pathway. frontiersin.org Both ethylene and jasmonates are often required synergistically to activate certain defense genes, such as PLANT DEFENSIN 1.2 (PDF1.2), in response to necrotrophic pathogens. nih.gov The interplay between OPDA, ABA, and ET allows the plant to integrate various stress signals—such as drought, salinity, and pathogen attack—and prioritize responses, for example, by inhibiting growth (via ABA) while activating defense (via ET and OPDA). nih.govmdpi.com
Systemic Signaling and Localized Responses
Upon stress, such as wounding or herbivory, plants mount both localized and systemic responses. oup.compnas.org Local responses occur at the site of the damage to immediately counter the threat, while systemic responses prepare distal, undamaged tissues for potential future attacks. oup.com OPDA plays a role in both of these processes.
Following wounding, levels of OPDA and other jasmonates increase dramatically in the damaged leaves, where they help activate local defense gene expression. nih.govpnas.org OPDA itself has been shown to be a potent signaling molecule in this localized wound response. nih.gov
Furthermore, OPDA has been proposed to act as a long-distance signal, traveling from stressed tissues to other parts of the plant to initiate "induced systemic resistance" (ISR). nih.govfrontiersin.org This mobile signal prepares the entire plant for heightened defense. While JA and its derivatives are known to be involved in systemic signaling, the specific role of OPDA as a mobile messenger is an area of active research. nih.govoup.com The ability of OPDA to function both at the site of stress and as a systemic signal highlights its versatility in coordinating a whole-plant defense strategy. frontiersin.org
Advanced Research Methodologies for 10 Oxo 11,15 Phytodienoic Acid Studies
Omics Approaches
"Omics" technologies provide a global perspective on the molecular processes underlying the production and signaling of 10-OPDA.
Transcriptomics for Gene Regulation Profiling
Transcriptomic analyses have been pivotal in identifying genes that are regulated by 10-OPDA and its structural analog, 10-oxo-11-phytoenoic acid (10-OPEA). In maize, studies have shown that 10-OPEA and the well-known jasmonate precursor, 12-oxo-phytodienoic acid (12-OPDA), regulate a common set of genes, but also exhibit distinct regulatory activities. pnas.org While there is a broad coregulation of the transcriptome by both 10-OPEA and 12-OPDA, specific transcripts are more strongly elicited by one compound over the other. pnas.org For instance, transcripts that are more responsive to 12-OPDA are often associated with aromatic amino acid biosynthesis, secondary metabolism, and jasmonate regulation. pnas.org It is important to note that the application of 12-OPDA can lead to its partial conversion to jasmonic acid (JA), resulting in a combined response. pnas.org
In potato, transcriptomic studies comparing responses to Phthorimaea operculella infestation and mechanical damage did not find evidence of upregulated 9-lipoxygenase (9-LOX) genes, which are necessary for 10-OPDA production. mdpi.com Instead, several 13-LOX genes involved in the 12-OPDA pathway were upregulated. mdpi.com This suggests that under these specific stress conditions, the 13-LOX pathway is the more dominant oxylipin pathway. mdpi.com
The following table summarizes key findings from transcriptomic studies on 10-OPDA and related compounds.
| Organism | Experimental Condition | Key Findings | Reference |
| Maize | Treatment with 10-OPEA and 12-OPDA | 10-OPEA and 12-OPDA coregulate a broad set of genes, but also have distinct transcriptional targets. | pnas.org |
| Potato | Phthorimaea operculella infestation | Upregulation of 13-LOX genes, but not 9-LOX genes, suggesting a dominant role for the 12-OPDA pathway in this response. | mdpi.com |
| Arabidopsis | Analysis of fad5 mutant | Identification of genes potentially regulated by dinor-oxo-phytodienoic acid (dn-OPDA). | csic.es |
Metabolomics for Pathway Intermediates and End Products
Metabolomic approaches have been essential for identifying and quantifying the intermediates and end products of the 9-LOX pathway, including 10-OPDA. In maize, fungal infection with Cochliobolus heterostrophus leads to the accumulation of 10-OPEA and a series of related cyclopentenone oxylipins, collectively termed "death acids" (DAs). pnas.org These compounds are localized in dying and necrotic tissues. pnas.org
Metabolomic analysis has also been crucial in understanding the biosynthesis of these compounds. The proposed pathway begins with the action of 9-LOX on linoleic acid (18:2) and linolenic acid (18:3) to form 9-hydroperoxides. pnas.org These are then converted to allene (B1206475) oxides by allene oxide synthase (AOS). pnas.org Subsequent cyclization, which was initially thought to occur non-enzymatically, is now understood to be catalyzed by a novel 9-allene oxide cyclase (9-AOC) to produce (9S,13S)-10-OPEA. pnas.orgescholarship.org
In Arabidopsis, metabolomics has been used to study the wound response, confirming jasmonate biosynthesis as a key upregulated pathway. nih.gov These studies often involve the analysis of various oxylipins, including 10-OPDA and 12-OPDA. nih.gov Furthermore, metabolomic analysis of mutants in the fatty acid β-oxidation pathway, such as cts (COMATOSE), has revealed elevated levels of 12-OPDA, JA, and JA-Ile in dry seeds, which accumulate during late seed maturation. oup.com
Genetic Manipulation and Mutant Analysis
The use of genetic mutants has been fundamental in dissecting the 10-OPDA biosynthetic pathway and understanding the function of the enzymes involved.
Characterization of 9-LOX and AOS Mutants
In maize, the existence of a 9-LOX-initiated pathway, analogous to the 13-LOX jasmonate pathway, was proposed based on the production of 10-OPEA and 10-OPDA. pnas.org While several candidate ZmLOX and ZmAOS genes have been identified through expression analysis, single and double mutants in some of these genes did not show a significant reduction in 10-OPEA production, suggesting functional redundancy among multiple LOX enzymes. pnas.org
Interestingly, some 9-LOX mutants have been shown to influence the production of jasmonates. For example, a maize lox3 mutant, which is a 9-LOX, exhibited increased JA content, suggesting that 9-oxylipins can act as negative regulators of JA biosynthesis. mdpi.com In contrast, another 9-LOX mutant in maize showed reduced JA levels, indicating a positive regulatory role. mdpi.com
Development of Null Mutants in 10-OPDA Biosynthesis
The development of null mutants has been a critical goal in confirming the enzymes responsible for 10-OPDA biosynthesis. pnas.org In maize, the creation of null mutants for the recently identified 9-AOC was essential to definitively prove its role in the synthesis of "death acids". escholarship.org Analysis of these 9-aoc mutants confirmed their deficiency in DA production. escholarship.org
Advanced Analytical Chemistry Techniques
The accurate identification and quantification of 10-OPDA and its derivatives rely on sophisticated analytical chemistry techniques. The structural similarity of 10-OPDA to its positional isomer, 12-OPDA, necessitates high-resolution separation and detection methods.
Initial characterization often involves large-scale purification followed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) to determine the precise chemical structure. pnas.org Mass spectrometry (MS), particularly chemical and electron ionization MS of methyl esters, provides valuable diagnostic spectra for these compounds. pnas.org
For routine analysis and quantification from plant tissues, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique offers high sensitivity and selectivity, allowing for the detection of minute amounts of these compounds in complex biological matrices. researchgate.netchemrxiv.org The development of methods using isotopically labeled internal standards further enhances the accuracy of quantification by compensating for analyte loss during sample preparation. chemrxiv.org Sample preparation itself is a critical step, often involving solid-phase extraction (SPE) to clean up the sample and reduce matrix effects before LC-MS/MS analysis. researchgate.netchemrxiv.org
Quantitative Mass Spectrometry-Based Profiling
Quantitative analysis of 10-oxo-11,15-phytodienoic acid (10-OPDA) and related oxylipins is crucial for understanding their physiological roles. Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone of these quantitative methods, offering high sensitivity and specificity.
Gas chromatography-mass spectrometry (GC-MS) has been a foundational technique for profiling plant hormones, including cyclopentenones. royalsocietypublishing.org For analysis, fatty acids are typically extracted from plant material, methylated using diazomethane, and then separated and identified by their mass spectra and retention times. nih.gov One study successfully used GC-MS to create a distribution map of several phytohormones, including the related 12-oxo-phytodienoic acid (12-OPDA), in Arabidopsis thaliana tissues. royalsocietypublishing.org This approach allows for the simultaneous quantification of multiple oxylipins, providing a snapshot of the "oxylipin signature" in a given plant tissue under specific conditions. nih.gov
Liquid chromatography-mass spectrometry (LC-MS), particularly using a triple quadrupole (QqQ) mass spectrometer, is highly effective for quantitative targeted analysis. royalsocietypublishing.org This method allows for multiple reaction monitoring (MRM) experiments, which provide reliable absolute quantification of low-abundance metabolites. royalsocietypublishing.org For instance, a reverse-phase electrospray ionization quadrupole ion trap mass spectrometry (RP-ESI-QIT-MS/MS) method was developed for the simultaneous determination of approximately 24 phytohormones, quantifying them in the femtomole range. royalsocietypublishing.org
In a study on maize, metabolic profiling of tissues infected with the fungus Cochliobolus heterostrophus was conducted using gas chromatography-mass spectrometry. This led to the identification and quantification of 10-OPEA, 10-OPDA, and other related cyclopentenones. pnas.org The identity of these compounds was further confirmed using chemical and electron ionization (CI/EI) mass spectrometry of their methyl esters. pnas.org
Table 1: Mass Spectrometry Techniques for Oxylipin Profiling
| Technique | Method Details | Application Example | Key Advantage |
| GC-MS | Gas chromatography coupled to a mass spectrometer. Samples are often derivatized (e.g., methylated) prior to analysis. royalsocietypublishing.orgnih.gov | Creating distribution maps of phytohormones like 12-OPDA in Arabidopsis thaliana. royalsocietypublishing.org | Profiles a wide range of metabolites in a single extract and provides structural information. royalsocietypublishing.org |
| LC-QqQ-MS | Liquid chromatography coupled to a triple quadrupole mass spectrometer, often using multiple reaction monitoring (MRM). royalsocietypublishing.org | Reliable absolute quantification of low-abundance metabolites. royalsocietypublishing.org | High sensitivity and specificity for targeted quantitative analysis. royalsocietypublishing.org |
| RP-ESI-QIT-MS/MS | Reverse-phase electrospray ionization quadrupole ion trap mass spectrometry. royalsocietypublishing.org | Simultaneous determination of numerous phytohormones in plant tissues. royalsocietypublishing.org | Capable of quantifying phytohormones in femtomole amounts. royalsocietypublishing.org |
| GC-MS (CI/EI) | Gas chromatography with chemical and electron ionization mass spectrometry. pnas.org | Identification and quantification of 10-OPEA and 10-OPDA in fungus-infected maize. pnas.org | Provides useful diagnostic spectra for identifying specific cyclopentenone derivatives. pnas.org |
Stereochemical Analysis of Cyclopentenone Products
The stereochemistry of cyclopentenones like 10-OPDA is critical to their biological activity. The relative configuration of the two side chains on the five-membered ring determines the molecule's three-dimensional shape and how it interacts with cellular targets.
In potato stolons, the 10-oxo-11-phytoenoic acid (10-OPEA) produced was found to have a cis relative configuration between its two side chains. researchgate.net However, this product was a racemate, meaning it contained equal amounts of the 9(R),13(R) and 9(S),13(S) enantiomers. researchgate.net This lack of stereospecificity suggests that the cyclization of the allene oxide precursor occurs non-enzymatically or by an enzyme that does not impose strict stereochemical control. pnas.orgresearchgate.net
The formation of these cyclopentenones proceeds through an allene oxide intermediate. researchgate.net Research on the allene oxide synthase CYP74C3 revealed that it can produce two geometric isomers of the allene oxide from 9S-hydroperoxylinoleic acid. nih.gov One of these isomers, a novel 10Z isomer, spontaneously cyclized to form a cis-cyclopentenone at room temperature. nih.gov This finding helps to explain the origin of the cis configuration in these cyclopentenone products. nih.gov
Computational studies, such as those using density functional theory (DFT), have been employed to investigate the mechanisms of allene oxide cyclization. These studies can help elucidate the transition states and energy barriers involved in the formation of different stereoisomers, providing a deeper understanding of the factors that control the stereochemical outcome of the reaction. rsc.org
Table 2: Stereochemical Features of 9-LOX-Derived Cyclopentenones
| Compound | Stereochemical Finding | Implication | Source |
| 10-oxo-11-phytoenoic acid (10-OPEA) | Found as a cis-racemate in potato stolons, containing both 9(R),13(R) and 9(S),13(S) enantiomers. researchgate.net | The cyclization process from the allene oxide intermediate is not strictly stereospecific. researchgate.net | researchgate.net |
| Allene Oxide Intermediate | A novel 10Z isomer spontaneously forms a cis-cyclopentenone. nih.gov | Provides a mechanistic basis for the formation of the cis configuration in the final cyclopentenone product. nih.gov | nih.gov |
Bioactivity Assays
In planta and in vitro Assays for Defense Responses
The biological activities of 10-OPDA and its linoleic acid-derived counterpart, 10-OPEA, are often investigated through a variety of bioassays that measure their effects on plant defense responses and their direct antimicrobial properties.
In planta assays involve the direct application of the compound to plant tissues. For example, exogenous application of 10-OPEA to maize leaves has been shown to induce the expression of defense-related genes, such as those encoding glutathione (B108866) S-transferases and pathogenesis-related proteins. pnas.org This demonstrates its role as a signaling molecule in plant immunity. pnas.org Furthermore, studies have shown that 10-OPEA can inhibit the growth of insect herbivores like Helicoverpa zea when incorporated into their diet. mdpi.com
In vitro assays are used to assess the direct antimicrobial effects of these compounds. For instance, 10-OPEA has been shown to inhibit the growth of fungal pathogens such as Aspergillus flavus and Fusarium verticillioides in culture. mdpi.comscienceopen.com Such assays are crucial for identifying phytoalexin activity, where the compound directly antagonizes pathogens. pnas.org A broad screening of 43 different oxylipins against 13 plant pathogenic microorganisms revealed that many, including cyclopentenones, have direct antimicrobial properties. nih.gov These assays typically involve measuring the inhibition of mycelial growth or spore germination in the presence of the test compound. nih.gov
These defense responses are often compared to those induced by the well-studied jasmonate, 12-OPDA, to understand the unique and overlapping functions of the 9-lipoxygenase and 13-lipoxygenase pathways. pnas.orgscienceopen.com
Cell Death Quantification Assays (e.g., Ion Leakage, DNA Fragmentation)
A significant aspect of the bioactivity of 9-lipoxygenase-derived cyclopentenones is their ability to induce cell death, a process that can be a component of plant defense against pathogens. pnas.orgnih.gov Several assays are used to quantify this cytotoxic effect.
Ion Leakage Assays: This method measures the integrity of cell membranes. When cells undergo stress or programmed cell death, their membranes become compromised, leading to the leakage of ions into the extracellular space. This leakage can be quantified by measuring the electrical conductivity of a solution in which treated plant tissue (e.g., leaf disks) is submerged. In maize leaves treated with 10-OPEA, ion leakage was significantly greater than in control treatments, indicating substantial membrane damage consistent with cell death. pnas.orgresearchgate.net For example, within 5 hours of treatment, electrolyte leakage in 10-OPEA-treated leaves was at least twice as high as in leaves treated with other compounds like salicylic (B10762653) acid or 12-OPDA. pnas.org
DNA Fragmentation Assays: Programmed cell death in both plants and animals is often characterized by the cleavage of nuclear DNA into a ladder-like pattern of fragments. This can be visualized by extracting DNA from treated tissues and separating it using gel electrophoresis. Treatment of maize tissues with 10-OPEA at concentrations of 1 to 4 mM resulted in observable DNA fragmentation, a hallmark of apoptotic-like cell death. pnas.orgresearchgate.net
These assays, often used in conjunction with macroscopic observations of lesion formation, provide quantitative evidence for the phytotoxic and cell death-inducing capabilities of compounds like 10-OPEA. pnas.orgpnas.org
Table 3: Cell Death Quantification Following Treatment with 10-OPEA in Maize
| Assay | Method | Observation | Reference |
| Macroscopic Lesions | Visual quantification of cell death area on leaf tissue 24 hours post-treatment. | 10-OPEA (2 mM) induced significantly larger lesion areas compared to controls and other signaling molecules like 12-OPDA. researchgate.net | researchgate.net |
| Ion Leakage | Measurement of electrolyte leakage from leaf disks 5 hours post-treatment. | 10-OPEA (2 mM) caused at least a twofold increase in ion leakage compared to other treatments. pnas.org | pnas.org |
| DNA Fragmentation | Agarose gel electrophoresis of DNA extracted from leaf midrib tissue 4 hours post-treatment. | A ladder-like pattern characteristic of apoptosis was observed in tissues treated with 1-4 mM 10-OPEA. pnas.orgresearchgate.net | pnas.orgresearchgate.net |
Future Directions and Emerging Research Avenues
Elucidation of Uncharacterized Enzymatic Steps and Isoforms
A primary challenge in the study of 10-OPDA is that key enzymatic steps in its biosynthesis remain uncharacterized. 10-OPDA is understood to be a product of the 9-LOX pathway, standing parallel to the more thoroughly researched 13-LOX pathway that produces jasmonic acid and 12-OPDA. mdpi.compnas.org However, the specific 9-LOX isoforms responsible for the initial oxygenation of linolenic acid to produce the 10-OPDA precursor have not been definitively identified in major plant species like maize. mdpi.com
Following the initial action of 9-LOX, the pathway is presumed to involve an allene (B1206475) oxide synthase (AOS) and an allene oxide cyclase (AOC) to form the characteristic cyclopentenone ring of 10-OPDA. pnas.org Research in potato has shown that the 9-AOS-derived epoxide is inefficiently cyclized in the absence of a dedicated AOC, resulting in a racemic mixture. pnas.org This suggests that a specific, and as yet undiscovered, AOC isoform may be required for the efficient and stereospecific synthesis of 10-OPDA in vivo. The identification and characterization of these specific 9-LOX and 9-AOC isoforms are critical future steps.
Table 1: Key Enzymes in Oxylipin Biosynthesis
| Enzyme Family | Known Function in 12-OPDA Pathway | Uncharacterized Aspect in 10-OPDA Pathway |
| Lipoxygenase (LOX) | 13-LOX initiates the pathway by adding oxygen to linolenic acid. pnas.org | The specific 9-LOX isoform responsible for initiating the 10-OPDA pathway is unknown in most plants. mdpi.com |
| Allene Oxide Synthase (AOS) | Converts the hydroperoxide into an unstable allene oxide. aocs.org | A specific 9-AOS is presumed to act on the 9-hydroperoxide precursor. |
| Allene Oxide Cyclase (AOC) | Catalyzes the cyclization of the allene oxide to form the cyclopentenone ring of 12-OPDA. pnas.orgaocs.org | A specific AOC for the 9-LOX pathway may be required for efficient cyclization; its identity is unknown. pnas.org |
| OPDA Reductase (OPR) | OPR3 reduces 12-OPDA in the peroxisome as a step towards jasmonic acid formation. aocs.orgbiorxiv.org | It is unknown if specific OPRs act on 10-OPDA or its derivatives. |
Identification of Specific Receptors and Downstream Signaling Components
The signaling mechanism for 10-OPDA appears to diverge from the canonical jasmonate pathway. In vascular plants like Arabidopsis, signaling for the isomer 12-OPDA can occur independently of the well-known COI1-JAZ co-receptor complex, and its molecular mechanism remains elusive. oup.compnas.org This has led to a search for novel receptors and signaling components that can perceive OPDA-family molecules. One such component identified for 12-OPDA signaling is the jasmonate binding protein cyclophilin 20-3 (CYP20-3), which relays stress signals within the cell. pnas.org Whether a similar binding protein exists for 10-OPDA is an open area of investigation.
Interestingly, research in basal land plants suggests a different evolutionary path. In bryophytes like the mosses Calohypnum plumiforme and Pohlia nutans, OPDA and its derivatives, rather than jasmonic acid, appear to be the primary active signaling molecules. nih.govnih.gov In these species, OPDA treatment can induce the expression of JAZ gene homologs, implying that signaling may proceed through a conserved COI1-JAZ-MYC module, a system that OPDA does not typically activate in vascular plants. oup.comnih.gov The ongoing identification of these downstream signaling components is crucial for understanding how 10-OPDA exerts its biological effects.
Role of 10-Oxo-11,15-Phytodienoic Acid in Crop Improvement and Stress Tolerance
Emerging evidence points to the significant potential of 10-OPDA in agriculture. Research has demonstrated that 10-OPDA and the related compound 10-oxo-11-phytoenoic acid (10-OPEA) possess direct insecticidal properties, strongly suppressing the growth of insect larvae such as the fall armyworm. mdpi.com This positions 10-OPDA as a candidate for development as a natural biopesticide, offering a potential alternative to synthetic chemicals.
Furthermore, oxylipin pathways are intrinsically linked to plant stress responses. researchgate.net The accumulation of the isomer 12-OPDA has been shown to repress seed germination, particularly under unfavorable conditions like high temperatures, suggesting a role in regulating seed dormancy. oup.com Manipulating the levels of 10-OPDA could therefore be a strategy to optimize seed viability and germination timing in crops. Uncovering the full spectrum of activities for oxylipins like 10-OPDA is expected to provide novel strategies for enhancing disease resistance, improving abiotic stress adaptation, and ultimately increasing crop yields. nih.gov
Understanding the Ecological Significance of this compound in Plant-Microbe/Insect Interactions
10-OPDA plays a direct and significant role in the ecological interactions between plants and other organisms. In maize, fungal infection by pathogens like Cochliobolus heterostrophus triggers the localized production of 10-OPEA and related cyclopentenones, which have been collectively termed "death acids". pnas.org These compounds exhibit direct phytoalexin activity, inhibiting the growth of microbial pathogens, and also act as signaling molecules to trigger a broader defense gene expression. pnas.org
The defensive role of 10-OPDA extends to herbivores. Its demonstrated insecticidal activity highlights its function as a potent chemical defense against insect attack. mdpi.com The jasmonate family of compounds, to which 10-OPDA belongs, is central to plant defense against a wide range of insects and pathogens. pnas.org Some pathogens and insects have, in turn, evolved mechanisms to manipulate the host's oxylipin pathways to their own advantage. db-thueringen.deoup.com A deeper understanding of these molecular arms races, and the specific role 10-OPDA plays within them, is a key area of future ecological research.
Table 2: Observed Biological Activities of 10-OPDA and Related Compounds
| Compound | Organism(s) | Observed Effect | Reference |
| 10-OPDA / 10-OPEA | Fall Armyworm (Spodoptera frugiperda) | Insecticidal; suppresses larval growth | mdpi.com |
| 10-OPEA ("Death Acids") | Cochliobolus heterostrophus (fungus) | Phytoalexin (antimicrobial) activity | pnas.org |
| 10-OPDA / 10-OPEA | Maize (Zea mays) | Induction of defense gene expression | pnas.org |
Application of Synthetic Biology Approaches for Pathway Engineering
The prospect of harnessing the defensive properties of 10-OPDA for agriculture has spurred interest in synthetic biology and pathway engineering. A promising strategy involves engineering crops to produce higher levels of specific protective oxylipins. A proof-of-concept for this approach has been demonstrated for KODA, another oxylipin derived from the 9-LOX pathway. researchgate.net
In that research, scientists developed a platform for producing KODA in plants like Nicotiana benthamiana and Arabidopsis by introducing the genes for 9-LOX and AOS from another species. researchgate.net The study highlighted key challenges, such as the necessity for precise subcellular localization of the engineered enzymes to achieve production. This methodology serves as a direct blueprint for the engineering of the 10-OPDA biosynthetic pathway. By introducing the correct sequence of 9-LOX, 9-AOS, and the yet-to-be-identified 9-AOC into crops, it may be possible to create varieties with enhanced, built-in resistance to pests and pathogens, thereby improving plant survival and productivity. nih.gov
Q & A
Basic Research Questions
Q. What are the primary biosynthesis pathways of 10-OPDA in plants, and how do they differ between species?
- Methodological Answer : 10-OPDA is synthesized via the 9-lipoxygenase (9-LOX) pathway. In maize, 9-LOX oxidizes linoleic acid (C18:2) to 9-hydroperoxy-octadecadienoic acid (9-HPOD), which is then converted to 9,10-epoxyoctadecadienoic acid (9,10-EOD) by allene oxide synthase (AOS). An uncharacterized allene oxide cyclase (AOC)-like enzyme cyclizes 9,10-EOD into 10-OPDA . In potatoes, downregulation of linoleate 13-S-lipoxygenase reduces 10-OPDA production during wound stress, highlighting species-specific pathway regulation .
Q. How does 10-OPDA contribute to plant stress responses, and what experimental models are used to study this?
- Methodological Answer : 10-OPDA accumulates during biotic/abiotic stress, such as fungal infections (e.g., southern corn leaf blight in maize) and mechanical wounding (e.g., potato explant cutting). Studies use transcriptomics to track stress-induced genes (e.g., LOX, AOS) and LC-MS/MS to quantify 10-OPDA levels. For example, in Antarctic moss (Bryum pseudotriquetrum), lipidomic profiling under cold stress revealed 10-OPDA as a key metabolite in membrane remodeling .
Q. What analytical techniques are most effective for detecting and quantifying 10-OPDA in plant tissues?
- Methodological Answer : Chiral supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) and reversed-phase LC-MS/MS are gold standards. These methods resolve structural isomers (e.g., 10-OPDA vs. 12-OPDA) and enable quantification at nanomolar levels. Sodium borohydride reduction coupled with RP-HPLC is used to stabilize reactive intermediates for analysis .
Advanced Research Questions
Q. How does 10-OPDA interact with other oxylipin pathways, such as jasmonic acid (JA) biosynthesis?
- Methodological Answer : 10-OPDA shares biosynthetic enzymes (e.g., LOX) with JA but diverges in cyclization steps. While JA derives from 13-LOX, 10-OPDA originates from 9-LOX. Competitive inhibition experiments using deuterated fatty acids reveal substrate specificity of LOX isoforms. In maize, 10-OPDA does not activate canonical JA receptors (COI1-JAZ), suggesting distinct signaling roles .
Q. What genetic and epigenetic factors regulate 10-OPDA production under environmental stress?
- Methodological Answer : Transcriptome analyses in sorghum and maize identify upregulated LOX, AOS, and OPR (12-oxophytodienoic acid reductase) genes during aphid infestation or fungal attack. CRISPR/Cas9 knockout of ZmLOX10 in maize silks reduces 10-OPDA levels, impairing defense responses. DNA methylation studies (e.g., bisulfite sequencing) link stress-induced promoter hypomethylation to enhanced LOX expression .
Q. What are the challenges in resolving structural isomers of 10-OPDA, and how can they be addressed?
- Methodological Answer : Isomers like 10-OPDA (9-LOX product) and 12-OPDA (13-LOX product) co-elute in conventional LC-MS. Chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in SFC-MS/MS achieve baseline separation. Isotopic labeling (e.g., ¹³C-18:2) tracks isomer-specific turnover rates. Computational modeling (e.g., QSPR) predicts retention times for untargeted metabolomics .
Methodological Considerations
- Experimental Design : Use mutant lines (e.g., lox knockouts) and isotopic tracers to dissect pathway contributions.
- Data Contradictions : Discrepancies in 10-OPDA’s role (e.g., pro-survival vs. pro-death signals) may arise from tissue-specific metabolism. Multi-omics integration (transcriptomics + lipidomics) clarifies context-dependent functions .
- Validation : Confirm MS identifications using synthetic standards and nuclear magnetic resonance (NMR) when available .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
